2-[(1-Cyclohexylethyl)amino]acetamide
Description
2-[(1-Cyclohexylethyl)amino]acetamide is a substituted acetamide derivative characterized by a cyclohexylethylamine moiety attached to the acetamide backbone. Acetamide derivatives are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and enzyme-modulating activities . The cyclohexyl group in such compounds often enhances lipophilicity, influencing bioavailability and target binding .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(1-cyclohexylethylamino)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3,(H2,11,13) |
InChI Key |
HDRLUDIDDCVOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclohexylethyl)amino]acetamide typically involves the reaction of cyclohexyl ethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclohexylethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-[(1-Cyclohexylethyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclohexylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to enzyme active sites, altering their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The bromocyclohexyl group in N-(2-bromocyclohexyl)-2-phenoxyacetamide enhances anti-inflammatory activity compared to non-halogenated analogs . Benzimidazole-containing acetamides exhibit distinct bioactivity profiles, such as glucose uptake modulation, due to aromatic heterocyclic interactions .
Synthetic Accessibility: Chloroacetamide precursors (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) are versatile intermediates for synthesizing complex heterocycles and pharmacophores . Electron-donating substituents (e.g., -OMe, -Me) on phenoxyacetamides improve reaction yields in nucleophilic substitutions .
Pharmacological and Toxicological Insights
- Anti-inflammatory Activity: N-(2-bromocyclohexyl)-2-phenoxyacetamide analogs demonstrated significant reduction in carrageenan-induced edema in preclinical models (40–60% inhibition at 50 mg/kg) .
- Toxicity Gaps: Limited toxicological data exist for cyclohexyl-containing acetamides. For example, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive safety profiles, necessitating further study .
Biological Activity
2-[(1-Cyclohexylethyl)amino]acetamide is an acetamide derivative that has garnered interest for its potential biological activities. This compound, characterized by a cyclohexyl group bonded to an ethyl chain and an amino-acetamide moiety, may exhibit various pharmacological properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound may possess anti-inflammatory properties. Acetamides are often studied for their roles in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, several derivatives have shown significant inhibition of COX-2 activity, which is associated with pain and inflammation management. In vitro studies have reported IC50 values for COX-2 inhibition as low as 0.04 μmol, indicating strong anti-inflammatory potential .
Antimicrobial Potential
The antimicrobial activity of acetamides has been explored extensively. Studies on related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, N-substituted chloroacetamides have shown promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential of acetamide derivatives in combating resistant pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of specific functional groups can enhance lipophilicity and facilitate membrane permeability, which are critical factors for antimicrobial efficacy .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study evaluating various acetamide derivatives found that certain compounds exhibited COX-2 selectivity indexes greater than established drugs like celecoxib and diclofenac sodium, suggesting enhanced anti-inflammatory properties .
- Antimicrobial Testing : In a quantitative structure-activity relationship (QSAR) analysis, newly synthesized N-substituted phenyl chloroacetamides demonstrated varying degrees of antimicrobial activity, with some derivatives showing significant effectiveness against both Gram-positive and Gram-negative bacteria .
- Potential for Further Development : The unique structural characteristics of this compound warrant further investigation into its pharmacological profiles, particularly in relation to its anti-inflammatory and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
